N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
Description
N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a fluorophenyl group and a carboxamide group, making it a unique and versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4OS/c11-8-3-1-7(2-4-8)5-12-14-10(16)9-6-17-15-13-9/h1-6H,(H,14,16)/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZAERQTPGDHV-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CSN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CSN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with thiadiazole-4-carboxamide. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete condensation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound, minimizing the need for extensive purification steps. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives, including N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide, exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways such as the Notch-Akt pathway . This suggests that our compound may also possess similar therapeutic potential.
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activity. A study focusing on structurally related compounds demonstrated effective inhibition against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . This positions this compound as a candidate for further development in antimicrobial therapies.
Agricultural Applications
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Thiadiazoles have been associated with herbicidal and fungicidal activities. Research indicates that modifications in the thiadiazole structure can enhance herbicidal efficacy against specific weed species . Thus, exploring the application of this compound in agricultural settings could yield promising results.
Materials Science
Polymer Chemistry
In materials science, thiadiazoles have been integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer composites could improve their performance characteristics due to the compound's unique electronic properties . Ongoing research is assessing its potential in developing high-performance materials for industrial applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of thiadiazole significantly reduced tumor growth in breast cancer models by inhibiting critical survival pathways . This underscores the potential of this compound as a lead compound for developing new cancer therapies.
Case Study 2: Agricultural Experimentation
Field trials conducted with thiadiazole-based pesticides revealed substantial reductions in pest populations while maintaining crop yield. The results indicated that structural modifications could enhance efficacy and reduce environmental impact compared to traditional pesticides .
Mechanism of Action
The mechanism of action of N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby preventing the proliferation of cancer cells. Additionally, the compound’s ability to generate reactive oxygen species can induce apoptosis in targeted cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(4-chlorophenyl)methylideneamino]thiadiazole-4-carboxamide
- N-[(Z)-(4-bromophenyl)methylideneamino]thiadiazole-4-carboxamide
- N-[(Z)-(4-methylphenyl)methylideneamino]thiadiazole-4-carboxamide
Uniqueness
N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in penetrating cellular membranes and interacting with molecular targets. This unique feature sets it apart from other similar compounds and contributes to its potential as a versatile and valuable molecule in various applications.
Biological Activity
N'-[(1Z)-(4-fluorophenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activities, including antifungal, antiviral, and anticancer properties, supported by various studies and data tables.
1. Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its stability and reactivity due to the presence of sulfur and nitrogen atoms. The incorporation of the 4-fluorophenyl group enhances its pharmacological properties by improving lipophilicity and biological activity.
2. Antifungal Activity
Research has shown that derivatives of 1,2,3-thiadiazole-4-carbohydrazide exhibit potent antifungal activity against several fungal pathogens. Notably:
- Pathogens Tested:
- Gibberella zeae
- Alternaria kikuchiana
In vitro studies indicated that these compounds could serve as effective antifungal agents in both agricultural and medicinal contexts.
3. Antiviral Activity
The antiviral potential of this compound has been demonstrated against the tobacco mosaic virus. Although further studies are required to explore its efficacy against a broader range of viruses, initial findings suggest a promising antiviral profile.
4. Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives:
- Cell Lines Tested:
- A549 (lung adenocarcinoma)
- IGR39 (melanoma)
- U87 (glioblastoma)
These compounds potentially inhibit the Hsp90 chaperone protein, which plays a crucial role in cancer cell survival and proliferation. The mechanism involves disrupting protein folding and stability in cancer cells, leading to increased apoptosis .
Table 1: Summary of Biological Activities
| Activity | Tested Pathogens/Cell Lines | Findings |
|---|---|---|
| Antifungal | Gibberella zeae, Alternaria kikuchiana | Potent activity observed; potential for agricultural use |
| Antiviral | Tobacco mosaic virus | Promising results; further research needed |
| Anticancer | A549, IGR39, U87 | Inhibition of Hsp90; increased apoptosis in cancer cells |
The biological activities of this compound can be attributed to several mechanisms:
- Antifungal Mechanism: Disruption of fungal cell wall synthesis.
- Antiviral Mechanism: Interference with viral replication processes.
- Anticancer Mechanism: Inhibition of chaperone proteins like Hsp90 leads to destabilization of oncogenic proteins.
6. Case Studies
Several case studies have documented the synthesis and evaluation of this compound's derivatives:
- Study on Anticancer Activity: A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Results showed significant inhibition rates compared to control groups .
- Antifungal Efficacy: Another investigation focused on the antifungal properties against Alternaria species, demonstrating high efficacy with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
